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1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B1623445
CAS No.: 1204-36-0
M. Wt: 191.18 g/mol
InChI Key: JKQLQZKMBVUJCI-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine-2,5-dione Scaffolds in Modern Drug Discovery.

One of the most notable applications of the succinimide (B58015) scaffold is in the development of anticonvulsant drugs . rsc.orgnih.gov For instance, ethosuximide, a well-known anti-epileptic medication, features the succinimide ring as its core structure. mdpi.com Research has shown that derivatives of pyrrolidine-2,5-dione exhibit a broad spectrum of anticonvulsant properties in various preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.comnih.gov The anticonvulsant activity is often influenced by the nature of the substituents on the pyrrolidine-2,5-dione ring. unipa.it

Beyond its role in treating epilepsy, the pyrrolidine-2,5-dione scaffold has demonstrated significant potential in oncology . Numerous studies have reported the anticancer activities of succinimide derivatives. mdpi.comresearchgate.netnih.gov For example, certain derivatives have shown inhibitory effects against various cancer cell lines, including human A549 pulmonary epithelial cells. mdpi.comresearchgate.net The mechanism of action for their anticancer effects can be diverse, and in some cases, involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation.

Furthermore, the pyrrolidine-2,5-dione core is a key feature in compounds with anti-inflammatory properties . tandfonline.comnih.gov Research has explored the potential of these derivatives to inhibit inflammatory pathways. For instance, some succinimide-based compounds have been shown to modulate the production of pro-inflammatory cytokines. nih.gov The development of novel pyrrolidine-2,5-dione derivatives continues to be an active area of research for new anti-inflammatory agents.

The following table summarizes the diverse biological activities associated with the pyrrolidine-2,5-dione scaffold:

Biological Activity Examples of Investigated Targets/Models
Anticonvulsant Maximal Electroshock (MES) test, Subcutaneous Pentylenetetrazole (scPTZ) test, 6 Hz seizure model
Anticancer Human A549 pulmonary epithelial cells, Inhibition of specific enzymes

Academic Interest in Hydroxyphenyl Derivatives for Enhanced Therapeutic Applications.

The inclusion of a hydroxyphenyl group in a molecule is a common strategy in medicinal chemistry to enhance its therapeutic properties. The hydroxyl (-OH) group can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological targets such as enzymes and receptors.

A key area of interest for hydroxyphenyl derivatives is in the development of tyrosinase inhibitors . Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic skin-whitening applications. rsc.orgnih.govrsc.org Several studies have demonstrated that compounds containing a hydroxyphenyl moiety exhibit potent tyrosinase inhibitory activity. rsc.orgnih.gov For example, (E)-3-(2,4-dihydroxybenzylidene)pyrrolidine-2,5-dione has been identified as a potent tyrosinase inhibitor, significantly more so than the well-known inhibitor kojic acid. nih.gov The position and number of hydroxyl groups on the phenyl ring are often critical for the inhibitory potency. researchgate.net

Hydroxyphenyl derivatives are also widely recognized for their antioxidant properties . The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Furthermore, the hydroxyphenyl group can be a key structural feature for interaction with various other biological targets. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.govmdpi.com The hydroxyl group in these compounds can play a crucial role in their biological activity profile.

The table below highlights some of the therapeutic applications of hydroxyphenyl derivatives:

Therapeutic Application Mechanism/Target
Tyrosinase Inhibition Inhibition of melanin biosynthesis
Antioxidant Free radical scavenging
Antimicrobial Activity against various pathogens

Research Rationale for Investigating 1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione as a Novel Chemical Entity.

The investigation of this compound as a novel chemical entity is founded on a strong scientific rationale that combines the well-documented therapeutic potential of its constituent parts. The pyrrolidine-2,5-dione scaffold provides a proven framework with a history of success in developing anticonvulsant, anticancer, and anti-inflammatory agents. nih.govmdpi.commdpi.comnih.gov The hydroxyphenyl moiety, in turn, is known to confer important biological activities, most notably as a potent pharmacophore for tyrosinase inhibition and as an antioxidant. rsc.orgnih.gov

The specific placement of the hydroxyl group at the meta-position (position 3) of the phenyl ring is a deliberate design choice. This substitution pattern can lead to a unique electronic distribution and steric hindrance compared to ortho- or para-substituted analogues, potentially resulting in altered binding affinities and selectivities for various biological targets. For instance, in the context of tyrosinase inhibition, the precise location of the hydroxyl group is known to be a critical determinant of activity. researchgate.net

Therefore, the primary research rationale for studying this compound is to explore the synergistic or novel biological activities that may arise from the combination of these two pharmacophores. Key research questions include:

Does the 3-hydroxyphenyl substituent enhance the known anticonvulsant, anticancer, or anti-inflammatory properties of the pyrrolidine-2,5-dione core?

Does the pyrrolidine-2,5-dione scaffold modulate the tyrosinase inhibitory or antioxidant potential of the hydroxyphenyl group?

Does this specific isomeric form exhibit a unique biological activity profile not observed with other substituted hydroxyphenyl-pyrrolidine-2,5-diones?

A significant area of interest is the potential of this compound as a tyrosinase inhibitor. Research on related hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives has shown promising results, with one compound, HMP, demonstrating an IC₅₀ value of 2.23 ± 0.44 μM against mushroom tyrosinase, which is significantly more potent than the reference inhibitor kojic acid (IC₅₀ = 20.99 ± 1.80 μM). rsc.org Kinetic analysis revealed that HMP acts as a competitive inhibitor. rsc.org While the exact structure of HMP is not specified as the 3-hydroxy isomer, these findings strongly support the investigation of this compound for similar activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B1623445 1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione CAS No. 1204-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-hydroxyphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(11)14/h1-3,6,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQLQZKMBVUJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426242
Record name 2,5-Pyrrolidinedione, 1-(3-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-36-0
Record name 2,5-Pyrrolidinedione, 1-(3-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations for 1 3 Hydroxyphenyl Pyrrolidine 2,5 Dione

Advanced Synthetic Routes to N-Substituted Pyrrolidine-2,5-diones

The construction of the N-substituted pyrrolidine-2,5-dione core is a fundamental step in accessing compounds like 1-(3-hydroxyphenyl)pyrrolidine-2,5-dione. A primary and straightforward method involves the condensation of a primary amine with a succinic anhydride (B1165640) derivative. Specifically, this compound can be synthesized through the reaction of 3-aminophenol (B1664112) with succinic anhydride. This reaction typically proceeds by heating the reactants, often without a solvent or in a high-boiling point solvent, to drive the cyclodehydration.

More advanced and versatile synthetic strategies have been developed to introduce a variety of substituents and to control stereochemistry. Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of highly substituted pyrrolidine (B122466) derivatives. tandfonline.com For instance, a one-pot, three-component reaction involving an aldehyde, an amine, and an isocyanide can generate 5-oxo-2-pyrrolidine carboxamide derivatives under ultrasound irradiation, showcasing a green chemistry approach. tandfonline.com Another MCR approach for pyrrolidine-2-carboxylates involves the reaction of aldehydes, amino acid esters, and chalcones. tandfonline.com

The synthesis of chiral pyrrolidine-2,5-diones often starts from naturally occurring chiral precursors. For example, (2S,3S)- and (2S,3R)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acids, which can be isolated from tropical plants, serve as valuable starting materials for constructing 3-substituted and 3,4-disubstituted chiral pyrrolidine-2,5-diones. nih.gov Similarly, proline and its derivatives are common starting points for stereoselective syntheses of pyrrolidine-containing compounds. mdpi.com

The following table summarizes various synthetic methods for N-substituted pyrrolidine-2,5-diones:

Synthetic Method Reactants Key Features Reference
CyclocondensationPrimary amine (e.g., 3-aminophenol), Succinic anhydrideDirect, often high-yielding for simple derivatives. nih.gov
Multicomponent ReactionAldehydes, Amines, IsocyanidesHigh atom economy, convergent synthesis of complex structures. tandfonline.com
From Chiral PrecursorsNatural hydroxycitric acid lactones, AminesAccess to enantiomerically pure pyrrolidine-2,5-diones. nih.gov
Intramolecular Cyclization(Z)-4-oxo-4-(arylamino)but-2-enoic acidFormation of the pyrrolidine-2,5-dione ring from an open-chain precursor. researchgate.net

Strategic Functionalization of the Hydroxyphenyl Moiety in Pyrrolidine-2,5-dione Derivatives

The hydroxyphenyl group in this compound is a key site for structural modification, allowing for the introduction of various functional groups to modulate the compound's properties. The phenolic hydroxyl group can undergo a range of classical reactions.

O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to form ethers. This is typically achieved by treating the compound with an alkyl or aryl halide in the presence of a base. These modifications can significantly alter the lipophilicity and steric profile of the molecule.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions yields the corresponding esters. This introduces an ester linkage that can potentially be cleaved by esterases in a biological environment.

Electrophilic Aromatic Substitution: The phenyl ring itself is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of the hydroxyl group and the pyrrolidine-2,5-dione substituent will direct incoming electrophiles, primarily to the ortho and para positions relative to the hydroxyl group. For instance, treatment of a related compound, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, with hydrochloric acid and hydrogen peroxide resulted in dichlorination of the phenyl ring. nih.govmdpi.com

A study on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives highlighted the importance of the hydroxyl group's position on the phenyl ring for biological activity, indicating that strategic placement and functionalization are crucial for designing potent inhibitors of enzymes like tyrosinase. rsc.org

The table below outlines some functionalization strategies for the hydroxyphenyl moiety:

Reaction Type Reagents Resulting Functional Group Reference
O-AlkylationAlkyl halide, BaseEther
EsterificationCarboxylic acid/derivative, CatalystEster
HalogenationHalogenating agent (e.g., HCl/H₂O₂)Halogenated phenyl ring nih.govmdpi.com

Chemo- and Regioselective Modifications of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione ring itself presents multiple sites for chemical modification. The two carbonyl groups and the adjacent methylene (B1212753) positions are the primary reactive centers.

Reactions at the Carbonyl Groups: One or both of the carbonyl groups can potentially undergo reactions typical of ketones, such as reduction or addition of nucleophiles. However, the cyclic imide structure imparts a degree of stability, often requiring specific reagents to achieve selective transformation.

Functionalization of the Methylene Groups (C3 and C4): The protons on the carbons alpha to the carbonyl groups (C3 and C4) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at these positions. This approach is fundamental to creating 3- and 4-substituted and 3,4-disubstituted pyrrolidine-2,5-diones. nih.gov For example, Michael additions of ketones to N-substituted maleimides have been used to synthesize 3,4-disubstituted pyrrolidine-2,5-diones. researchgate.net

The synthesis of spiro[pyrrolidine-2,3′-oxindoles] via a [3+2] cycloaddition reaction highlights the ability to build complex structures from the pyrrolidine core. mdpi.com In this case, an azomethine ylide derived from an isatin (B1672199) and an amino acid reacts with a nitrostyrene (B7858105) to form the spirocyclic system with controlled regio- and stereoselectivity. mdpi.com

Furthermore, the synthesis of pyrrolidine-2,3-dione (B1313883) derivatives has been achieved from a 3-pyrroline-2-one (B142641) precursor, demonstrating the interconversion of related heterocyclic systems and the potential for modification at the C3 position. researchgate.netjst-ud.vn

The following table summarizes modification strategies for the pyrrolidine-2,5-dione core:

Modification Site Reaction Type Key Features Reference
C3/C4 PositionsEnolate alkylation/acylationIntroduction of substituents on the pyrrolidine ring. nih.gov
C3/C4 PositionsMichael AdditionFormation of 3,4-disubstituted derivatives. researchgate.net
C2-C3 Bond[3+2] CycloadditionConstruction of spirocyclic systems. mdpi.com
C3 PositionTransiminationSynthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. researchgate.net

Green Chemistry Principles in the Synthesis of Pyrrolidine-2,5-dione Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrrolidine-2,5-dione derivatives, to minimize environmental impact and improve efficiency.

Use of Greener Solvents and Catalysts: Researchers are exploring the use of more environmentally benign solvents, such as water or ethanol (B145695), or even solvent-free conditions. For example, a one-pot, three-component synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives has been successfully carried out in ethanol at room temperature under ultrasound irradiation. tandfonline.com The use of heterogeneous catalysts, such as Dawson-type heteropolyacid, for the synthesis of N-sulfonyl pyrrolidine-2,5-diones allows for easier separation and recycling of the catalyst. tandfonline.com

Energy Efficiency: Microwave irradiation and ultrasound have been employed to accelerate reaction times and improve yields, often under milder conditions than conventional heating. tandfonline.commdpi.com The synthesis of spiro[pyrrolidine-2,3′-oxindoles] was achieved in just 15 minutes under microwave irradiation. mdpi.com

Atom Economy: Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. The synthesis of various pyrrolidine derivatives through MCRs exemplifies this principle. tandfonline.com

Renewable Feedstocks: The use of chiral precursors derived from natural products, such as hydroxycitric acid lactones, aligns with the green chemistry principle of using renewable feedstocks. nih.gov

The application of these green chemistry principles not only makes the synthesis of pyrrolidine-2,5-dione derivatives more sustainable but can also lead to the discovery of novel and more efficient synthetic routes.

Advanced Analytical Characterization Techniques for Research on 1 3 Hydroxyphenyl Pyrrolidine 2,5 Dione

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity of the phenyl ring, hydroxyl group, and the succinimide (B58015) moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The four protons on the succinimide ring (a saturated pyrrolidine-2,5-dione ring) are chemically equivalent and should appear as a sharp singlet in the range of δ 2.8-3.0 ppm. The protons on the 3-hydroxyphenyl group will present as a more complex series of multiplets in the aromatic region (approximately δ 6.8-7.4 ppm), with their specific shifts and coupling patterns determined by the substitution pattern on the benzene (B151609) ring. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. Key expected signals include two distinct resonances for the succinimide ring: one for the two equivalent methylene (B1212753) carbons (-CH₂) around δ 28-30 ppm and another for the two equivalent carbonyl carbons (C=O) in the range of δ 175-178 ppm. chemicalbook.com The six aromatic carbons of the hydroxyphenyl ring will show signals in the typical downfield region of δ 115-160 ppm. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to definitively assign each proton and carbon signal and confirm the covalent linkage between the phenyl ring's nitrogen and the succinimide ring. jst-ud.vnjst-ud.vn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Succinimide -CH₂-CH₂- ~2.9 (s, 4H) ~29
Succinimide C=O - ~177
Aromatic C-H ~6.8-7.4 (m, 4H) ~115-130
Aromatic C-OH - ~158
Aromatic C-N - ~135
Phenolic -OH Variable (br s, 1H) -

Note: Predicted values are based on typical ranges for N-arylsuccinimides and substituted benzene rings.

Mass Spectrometry for Molecular Identification and Purity Verification

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₀H₉NO₃, corresponding to a monoisotopic mass of approximately 191.058 g/mol . nih.gov

High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can determine the mass with high precision, allowing for unambiguous confirmation of the elemental formula. jst-ud.vn In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 192.0655. Adducts with sodium [M+Na]⁺ (m/z ~214.0475) or potassium [M+K]⁺ are also commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z ~190.0509) would be a primary signal. Tandem MS (MS/MS) experiments can be performed on these parent ions to induce fragmentation, providing further structural evidence by breaking the molecule into smaller, identifiable pieces. openaccessjournals.com

Table 2: Expected High-Resolution Mass Spectrometry Data for C₁₀H₉NO₃

Ion Species Calculated m/z
[M+H]⁺ 192.06552
[M+Na]⁺ 214.04746
[M-H]⁻ 190.05096

Note: Values are calculated for the molecular formula C₁₀H₉NO₃. nih.gov

Vibrational and Electronic Spectroscopy (FT-IR, UV-Vis) for Functional Group Analysis

Vibrational and electronic spectroscopy techniques are used to identify the functional groups present in the molecule and to characterize its electronic properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides a molecular fingerprint, showing characteristic absorption bands for the molecule's functional groups. For this compound, key expected vibrations include a broad absorption band for the phenolic O-H stretch, typically found in the 3200-3500 cm⁻¹ region. The most prominent signals for the succinimide ring are the carbonyl (C=O) stretches. Due to asymmetric and symmetric stretching modes, imides typically show two distinct C=O bands, which are expected around 1770 cm⁻¹ and 1700 cm⁻¹. nist.govresearchgate.net Other significant peaks include C-N stretching vibrations around 1380-1430 cm⁻¹ and aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ range. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretch, broad 3200 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2950
Imide C=O Asymmetric Stretch ~1770
Imide C=O Symmetric Stretch ~1700
Aromatic C=C Stretch 1450 - 1600
Imide C-N Stretch 1380 - 1430

Note: Values are based on data for N-phenylsuccinimide and related structures. nist.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions from the phenyl ring chromophore. The presence of the hydroxyl group and the imide nitrogen, which interact electronically with the aromatic system, will influence the position and intensity of the absorption maxima (λ_max). Typically, substituted benzene rings exhibit strong absorptions in the 200-280 nm range.

Chromatographic Methods (HPLC, GC) for Purity Profiling and Separation in Research Settings

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile, polar organic compounds like N-arylsuccinimides. researchgate.netderpharmachemica.com A typical setup would involve a C18 stationary phase column and a mobile phase gradient of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually performed with a UV detector set to a wavelength where the aromatic chromophore absorbs strongly. This method allows for the separation of the target compound from impurities, with purity typically assessed by the area percentage of the main peak. derpharmachemica.com

Gas Chromatography (GC): GC is less commonly used for this compound due to its polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the injector or column. To make the compound more suitable for GC analysis, derivatization of the phenolic hydroxyl group (e.g., by silylation) may be required to increase its volatility and thermal stability.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. wikipedia.orgeolss.net The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₁₀H₉NO₃. A close match between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and supports the assigned molecular formula, serving as a crucial check of purity. researchgate.net

Table 4: Calculated Elemental Composition of this compound (C₁₀H₉NO₃)

Element Symbol Atomic Mass Molar Mass ( g/mol ) Percentage (%)
Carbon C 12.011 120.11 62.82%
Hydrogen H 1.008 9.072 4.75%
Nitrogen N 14.007 14.007 7.33%
Oxygen O 15.999 47.997 25.11%

| Total | | | 191.186 | 100.00% |

Biological Activities and Pharmacological Potential of 1 3 Hydroxyphenyl Pyrrolidine 2,5 Dione and Its Analogs

Evaluation of Anti-inflammatory Activity and Underlying Molecular Mechanisms

Derivatives of pyrrolidine-2,5-dione have demonstrated significant anti-inflammatory effects, often through the dual inhibition of key enzymes in the inflammatory cascade. Studies have shown that these compounds can inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. researchgate.net For instance, certain pyrrolidine-2,5-dione derivatives exhibit marked in vitro inhibition of COX-2 and 5-LOX, with IC50 values indicating potent activity. researchgate.net One tested compound showed 78.08% inhibition of COX-2 and 71.66% inhibition of 5-LOX at a concentration of 1000 µg/mL. researchgate.net

In vivo animal models further corroborate these findings. In carrageenan-induced paw edema tests, a standard model for acute inflammation, some pyrrolidine-2,5-dione analogs have shown anti-inflammatory activity comparable to or even exceeding that of standard drugs like aspirin (B1665792) and diclofenac (B195802) sodium. researchgate.net One derivative achieved a 62.92% inhibition of paw edema, surpassing aspirin's effect in the same model. researchgate.net Similarly, other analogs produced a 54.77% inhibition at their highest dose. researchgate.net The mechanism is believed to involve a dual inhibitory effect on the production of prostaglandin (B15479496) E2 and leukotrienes. researchgate.net Furthermore, some compounds in this class have been found to possess analgesic properties, as demonstrated in acetic acid-induced writhing and formalin tests, suggesting involvement of the opioidergic system. researchgate.net A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were synthesized and found to have anti-inflammatory activities equipotent to indomethacin (B1671933) but with reduced ulcerogenic effects. nih.gov

Table 1: Anti-inflammatory Activity of Pyrrolidine-2,5-dione Analogs

Compound/Analog Assay Result Reference
Pyrrolidine-2,5-dione derivative COX-2 Inhibition (in vitro) 78.08% inhibition at 1000 µg/mL researchgate.net
Pyrrolidine-2,5-dione derivative 5-LOX Inhibition (in vitro) 71.66% inhibition at 1000 µg/mL researchgate.net
Hd. Chf (a pyrrolidine-2,5-dione derivative) Carrageenan-induced paw edema (in vivo) 62.92% inhibition researchgate.net
Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate Carrageenan-induced paw edema (in vivo) 54.77% inhibition researchgate.net
Chloroform fraction of a pyrrolidine-2,5-dione COX-2 Inhibition (in vitro) IC50: 33.81 µg/mL researchgate.net
Chloroform fraction of a pyrrolidine-2,5-dione 5-LOX Inhibition (in vitro) IC50: 26.74 µg/mL researchgate.net
N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one Dual COX/LOX inhibitor Potent anti-inflammatory activity nih.gov

Assessment of Anticancer/Antitumor Effects in Preclinical Models

The pyrrolidinone scaffold is a recurring feature in compounds investigated for their anticancer potential. nih.gov Analogs of 1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione have been synthesized and evaluated in various preclinical models, showing structure-dependent activity against cancer cells.

Studies have demonstrated that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, an analog structure, exhibit significant cytotoxicity against human cancer cell lines. mdpi.com When tested against A549 human pulmonary cancer cells, these compounds showed a wide range of activity, with some reducing cell viability to as low as 24.5% at a 100 µM concentration. mdpi.com For example, the parent carboxylic acid (1a) reduced A549 cell viability to 63.4%, while its 5-methylbenzimidazole (B147155) derivative (22a) reduced it to 59.5%. mdpi.com The introduction of a 3,5-dichloro-2-hydroxyphenyl substituent (22b) significantly enhanced this cytotoxic effect, reducing viability to 24.5%. mdpi.com Similarly, a 5-fluorobenzimidazole derivative (24b) with the same dichloro-substituent was identified as having the highest anticancer activity in this model. nih.govelsevierpure.com Other research on pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety also highlighted enhanced anticancer activity against A549 cells, with some azole derivatives reducing cell viability to 28.0%, an effect significantly greater than that of the reference drug cytarabine. mdpi.comresearchgate.net

Beyond simply killing cancer cells, some pyrrolidinone derivatives have been shown to inhibit their ability to proliferate and migrate, key processes in tumor growth and metastasis. In a 'wound healing' assay, which measures the ability of a cell population to migrate and close a gap, a derivative, N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, was identified as a promising candidate for development as an antimetastatic agent. nih.gov However, other tested compounds in the same series did not show an inhibitory effect on the migration of triple-negative breast cancer cells (MDA-MB-231). nih.gov The antiproliferative activity was also demonstrated in 3D spheroid cultures of melanoma (IGR39) cells, where certain chlorinated benzylidene derivatives effectively reduced cell viability. nih.gov

Research into the mechanisms of action has begun to identify specific molecular targets for these compounds. In silico modeling for 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives, which share a core structural feature, suggested that one promising compound interacts with the HER-2 and c-MET proteins, both of which are well-known receptors involved in cancer cell growth and survival. nih.gov The ability of pyrrolidinone derivatives to induce significant oxidative stress in cancer cells has also been noted as a potential mechanism contributing to their anticancer effects. nih.gov For pyrrolidine-2,3-dione (B1313883) analogs, a key structural feature for activity was found to be a 3-hydroxyl group on the pyrrolidine (B122466) ring. nih.gov

Table 2: Anticancer Activity of Pyrrolidine-2,5-dione Analogs and Related Structures

Compound/Analog Cancer Cell Line Activity Reference
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a) A549 (Lung) Reduced viability to 63.4% at 100 µM mdpi.com
5-methylbenzimidazole derivative (22a) A549 (Lung) Reduced viability to 59.5% at 100 µM mdpi.com
3,5-dichloro-2-hydroxyphenyl derivative (22b) A549 (Lung) Reduced viability to 24.5% at 100 µM mdpi.com
1,3,4-oxadiazolethione derivative A549 (Lung) Reduced viability to 28.0% at 100 µM researchgate.net
4-aminotriazolethione derivative A549 (Lung) Reduced viability to 29.6% at 100 µM researchgate.net
Chlorinated benzylidene derivatives IGR39 (Melanoma) EC50 in the range of 2.5–20.2 µM nih.gov
N′-((5-nitrothiophen-2-yl)methylene) derivative MDA-MB-231 (Breast) Inhibited cell migration nih.gov

Investigation of Antimicrobial Properties (Antibacterial and Antifungal)

The pyrrolidine-2,5-dione scaffold and its analogs have been investigated for their potential to combat microbial infections. These compounds have demonstrated structure-dependent activity against a range of pathogens, including multidrug-resistant bacteria and fungi. nih.govelsevierpure.com

Studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed that while the initial carboxylic acids had no antimicrobial activity, their esterified and modified forms gained activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov For example, certain hydrazone derivatives showed promising activity against vancomycin-intermediate S. aureus strains. nih.gov A hydrazone bearing a 5-nitrothien-2-yl moiety was also active against multiple strains of the multidrug-resistant fungus Candida auris (MIC 16 µg/mL) and azole-resistant Aspergillus fumigatus. nih.govelsevierpure.com

Other research on different pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone also reported moderate antimicrobial activities. researchgate.netresearchgate.net An azo-containing derivative (compound 8) showed notable antibacterial activity against Staphylococcus aureus and Vibrio cholerae strains, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL against bacteria. researchgate.netresearchgate.net This suggests that the inclusion of an azo (N=N) functional group can be a pharmacophore responsible for enhanced biological activity. researchgate.netresearchgate.net Furthermore, pyrrolidine-2,3-dione scaffolds have been identified as novel inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, demonstrating initial antibacterial activity and providing a new avenue for developing antibiotics against multidrug-resistant Gram-negative bacteria. nih.gov These compounds have also shown potent anti-biofilm properties against S. aureus. semanticscholar.org

Table 3: Antimicrobial Activity of Pyrrolidine-2,5-dione Analogs

Compound/Analog Target Microorganism Activity (MIC) Reference
Hydrazone with 5-nitrothien-2-yl moiety Candida auris (multidrug-resistant) 16 µg/mL nih.govelsevierpure.com
Azo derivative (Compound 8) Staphylococcus aureus, V. cholerae 16-64 µg/mL researchgate.netresearchgate.net
N-arylsuccinimide derivative (Compound 5) Bacteria and Yeasts 32-128 µg/mL researchgate.netresearchgate.net
Precursor (Compound 3) Bacteria and Yeasts 64-128 µg/mL researchgate.netresearchgate.net
Pyrrolidine-2,3-dione derivatives Pseudomonas aeruginosa Inhibits PBP3, initial antibacterial activity nih.gov

Characterization of Antioxidant Activity and Modulation of Oxidative Stress

Antioxidants are crucial for protecting biological systems from damage caused by reactive oxygen species (ROS), and an imbalance leading to oxidative stress is implicated in numerous diseases. nih.govnih.gov Several derivatives of the pyrrolidinone core have been synthesized and evaluated for their antioxidant capabilities. nih.govresearchgate.net

Research into 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives identified several potent antioxidants using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and reducing power assays. nih.gov Notably, one derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, was found to have antioxidant activity 1.5 times higher than the well-known antioxidant ascorbic acid. nih.gov Another analog, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, showed 1.35 times higher activity than vitamin C in the DPPH assay. nih.gov

The antioxidant potential is often linked to the presence of specific functional groups. For instance, a 3,5-di-tert-butyl-4-hydroxyphenyl group is a potent antioxidant moiety that, when incorporated into a molecule, can confer significant anti-inflammatory and antioxidant properties. nih.gov Studies on 3-hydroxy-3-pyrroline-2-one derivatives, which are structurally related, also identified compounds with promising radical scavenging activity, particularly against the highly reactive hydroxyl radical (HO•). nih.gov One such derivative was found to have scavenging ability comparable to conventional antioxidants like melatonin (B1676174) and Trolox. nih.gov In another study, a diphenylamine-pyrrolidin-2-one-hydrazone derivative showed antioxidant activity 1.2 times higher than protocatechuic acid in a FRAP (Ferric Reducing Antioxidant Power) assay. nih.gov

Table 4: Antioxidant Activity of Pyrrolidinone Analogs

Compound/Analog Assay Result Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one DPPH Scavenging 1.5 times higher than ascorbic acid nih.gov
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one DPPH Scavenging 1.35 times higher than vitamin C nih.gov
4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) HO• Radical Scavenging Comparable to melatonin and Trolox nih.gov
N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide FRAP Assay 1.2 times higher than protocatechuic acid nih.gov

Free Radical Scavenging Assays

Derivatives of N-aryl succinimide (B58015) have demonstrated notable efficacy in chemical-based antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov The antioxidant capacity is significantly influenced by the presence of electron-rich functional groups, like hydroxyl (-OH) moieties, on the aromatic ring. nih.govkuey.net These groups can donate a hydrogen atom to stabilize free radicals, thus terminating the oxidative chain reaction.

Studies on various succinimide derivatives have shown potent radical scavenging activity. For instance, certain ketoester derivatives of succinimides displayed moderate to high activity in DPPH and ABTS assays. core.ac.ukresearchgate.net Analogs with different substitutions have been synthesized and tested, revealing that their efficacy is closely tied to their chemical structure. nih.gov While direct DPPH scavenging data for this compound is not extensively detailed in the reviewed literature, the established principle that hydroxylated aryl compounds possess significant antioxidant potential suggests that it would be an active radical scavenger. kuey.net The data from related analogs underscores the antioxidant potential of this chemical family.

Table 1: Free Radical Scavenging Activity of Selected Succinimide Derivatives

Compound ID Assay IC50 (µM) Reference
MSJ2 DPPH 2.59 nih.gov
MSJ10 DPPH 2.52 nih.gov
MSJ2 ABTS 7.32 nih.gov
MSJ10 ABTS 3.29 nih.gov
Ketoester Deriv. 1 DPPH 440 µg/mL core.ac.uk

This table is interactive and can be sorted by column.

Modulation of Cellular Redox Homeostasis

The ability of a compound to scavenge free radicals directly suggests its potential to modulate cellular redox homeostasis. By reducing the burden of reactive oxygen species (ROS), compounds like this compound may help protect cells from oxidative stress-induced damage. Oxidative stress is implicated in the pathogenesis of numerous diseases, making antioxidant capabilities a valuable therapeutic property. The succinimide scaffold, particularly when functionalized with a hydroxyl group, is recognized for its antioxidant behavior, which is a key component of its neuroprotective and anti-inflammatory activities. nih.govkuey.net Further research is needed to elucidate the specific effects of these compounds on intracellular antioxidant enzyme systems, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), to fully understand their role in maintaining cellular redox balance.

Enzyme Inhibitory Potential and Associated Therapeutic Implications

The succinimide scaffold is a privileged structure in medicinal chemistry, known for its role in the development of various enzyme inhibitors. nih.gov Analogs of this compound have been evaluated against several enzymatic targets, indicating broad therapeutic possibilities.

Cholinesterase Inhibition Studies

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for the management of neurodegenerative conditions like Alzheimer's disease, where they act to increase levels of the neurotransmitter acetylcholine. mdpi.commdpi.com Succinimide derivatives have been extensively studied for this purpose. nih.govcore.ac.uk Research has shown that N-aryl succinimides can exhibit potent, dual inhibition of both AChE and BChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Succinimide Derivatives

Compound ID Target Enzyme % Inhibition IC50 (µM) Reference
MSJ2 AChE 91.90% - nih.gov
MSJ10 AChE 93.20% 4.97 nih.gov
MSJ2 BChE 97.30% - nih.gov
MSJ10 BChE 91.36% 10.72 nih.gov
Ketoester Deriv. 2 AChE 98.75% <0.1 µg/mL core.ac.uk
Ketoester Deriv. 2 BChE 90.00% <0.1 µg/mL core.ac.uk

This table is interactive and can be sorted by column.

Glycosidase and Amylase Inhibition

Inhibitors of α-glucosidase and α-amylase are therapeutic targets for managing type 2 diabetes by slowing the digestion of carbohydrates and reducing postprandial hyperglycemia. nih.govnih.govnih.gov Several studies have demonstrated the potential of succinimide derivatives as inhibitors of these enzymes. nih.govresearchgate.net

Research on a series of succinimide derivatives revealed significant α-glucosidase inhibitory activity, with some compounds showing IC50 values in the micromolar range. nih.govresearchgate.net The structure-activity relationship suggests that the nature of the substitution on the N-aryl ring is a key determinant of inhibitory potency. This indicates that this compound could plausibly exhibit similar inhibitory effects, contributing to potential antidiabetic applications.

Table 3: α-Glucosidase Inhibitory Activity of Selected Succinimide Derivatives

Compound ID % Inhibition IC50 (µM) Reference
MSJ9 87.63% 32.00 nih.govresearchgate.net
MSJ10 89.37% 28.04 nih.govresearchgate.net

This table is interactive and can be sorted by column.

Inhibition of Pathogen-Specific Enzymes (e.g., Mycobacterium tuberculosis InhA)

The enoyl-acyl carrier protein (ACP) reductase, known as InhA, is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. core.ac.uknih.gov This pathway is essential for the synthesis of mycolic acids, a unique and vital component of the mycobacterial cell wall. core.ac.uk Because the FAS-II system is absent in humans, InhA is a validated and highly attractive target for developing new antitubercular drugs. core.ac.ukorientjchem.org

The pyrrolidine-2,5-dione (succinimide) scaffold has been identified as a promising core for new potential inhibitors of the InhA protein. core.ac.uknih.gov Numerous studies have focused on synthesizing and evaluating pyrrolidine-2,5-dione derivatives, which act as direct InhA inhibitors. nih.govnih.govplos.org These direct inhibitors have an advantage over the frontline drug isoniazid, which is a prodrug that requires activation by the mycobacterial enzyme KatG, as resistance often arises from mutations in the katG gene. orientjchem.org Research has led to the discovery of various arylamides and pyrrolidine carboxamides that show potent InhA inhibition, with some compounds exhibiting IC50 values in the nanomolar range. nih.govnih.gov While specific inhibitory data for this compound against InhA is not detailed, the established activity of the broader class of 3-substituted pyrrolidine-2,5-diones suggests this is a viable area for further investigation. core.ac.uk

Central Nervous System Activities (e.g., Anticonvulsant, Neuroprotective Potential)

The succinimide ring is a classic pharmacophore for anticonvulsant activity, with N-substituted succinimides being a well-established class of antiepileptic drugs. nih.gov Their neuroprotective potential is also an area of active research, often linked to their antioxidant and anti-excitotoxic properties. researchgate.net

Numerous N-aryl succinimide derivatives have been synthesized and evaluated for their anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.commdpi.com The activity is highly dependent on the substitution pattern on the phenyl ring. nih.gov For instance, the introduction of various groups at different positions on the phenyl ring can modulate the potency and spectrum of activity against different seizure types. mdpi.com Studies on N-hydroxymethyl-p-isopropoxyphenylsuccinimide have shown it can significantly elevate the threshold for electroconvulsions. nih.gov Given that the substitution on the phenyl ring is a critical determinant of anticonvulsant action, this compound is a compound of interest within this therapeutic class.

The neuroprotective effects of related structures have been demonstrated in models of excitotoxicity, where they protect neuronal cells from damage. researchgate.net This protection may be linked to their antioxidant properties or their ability to modulate ion channels.

Table 4: Anticonvulsant Activity of Selected N-Aryl Succinimide Analogs

Compound ID Test Model ED50 (mg/kg) Reference
Compound 14 MES 49.6 mdpi.com
Compound 14 6 Hz (32 mA) 31.3 mdpi.com
Compound 14 scPTZ 67.4 mdpi.com
Compound 6 (chlorophenyl analog) MES 68.3 mdpi.com
Compound 6 (chlorophenyl analog) 6 Hz (32 mA) 28.2 mdpi.com

This table is interactive and can be sorted by column.

Exploration of Other Pharmacological Effects (e.g., Analgesic, Hypolipidemic, Hypotensive)

Beyond the primary pharmacological activities, the scaffold of this compound and its analogs, particularly those based on the pyrrolidine-2,5-dione (succinimide) core, has been investigated for a variety of other potential therapeutic effects. These explorations have revealed promising analgesic, hypolipidemic, and hypotensive properties in several derivatives.

Analgesic Activity

A number of studies have highlighted the potential of pyrrolidine-2,5-dione derivatives as analgesic agents, effective in models of both nociceptive and neuropathic pain. Research has shown that certain analogs can significantly alleviate pain responses, suggesting mechanisms that may be independent of their primary pharmacological targets.

For instance, four derivatives of 3-benzhydryl-pyrrolidine-2,5-dione, which had previously shown anticonvulsant activity, were evaluated for their analgesic and antiallodynic effects. nih.gov All tested compounds demonstrated activity in the second phase of the formalin test, which is a model for tonic pain. nih.gov Notably, three of the compounds significantly reduced the nocifensive response at all tested doses (1, 10, and 30 mg/kg). nih.gov Furthermore, all four compounds showed antiallodynic activity at a 30 mg/kg dose in a mouse model of chemotherapy-induced peripheral neuropathy. nih.gov

Similarly, derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione have been assessed for their antinociceptive properties. nih.gov In a formalin-induced tonic pain model, three of the four tested compounds showed a significant antinociceptive effect. nih.gov These active compounds also demonstrated antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy. nih.gov One particular compound from this series also attenuated tactile allodynia in a model of diabetic peripheral neuropathy. nih.gov

Further supporting the analgesic potential of this chemical class, a derivative of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione, compound 33 , was found to have significant analgesic effects in the formalin test at a dose of 45 mg/kg. mdpi.com This compound also effectively relieved allodynia in an oxaliplatin-induced neuropathic pain model at doses of 30 and 45 mg/kg. mdpi.com The analgesic activity of cyclic imides is not limited to succinimides; derivatives of 1,8-naphthalimide (B145957) and 1,4,5,8-naphthalenediimide have also been shown to produce significant inhibition of acetic acid-induced abdominal constrictions in mice, being considerably more potent than aspirin and acetaminophen (B1664979) in this assay. nih.gov

The mechanism for the analgesic effects of some related N-substituted maleimides has been linked to the inhibition of prostaglandin endoperoxide synthases (PGHS), the enzymes responsible for prostaglandin synthesis. nih.gov

Analgesic Activity of Pyrrolidine-2,5-dione Analogs

Compound Class Pain Model Key Findings Reference
3-Benzhydryl-pyrrolidine-2,5-dione derivatives Formalin test (tonic pain), Oxaliplatin-induced peripheral neuropathy Active in the second phase of the formalin test. Showed antiallodynic activity in the neuropathy model. nih.gov
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives Formalin test (tonic pain), Oxaliplatin-induced peripheral neuropathy, Diabetic peripheral neuropathy Demonstrated significant antinociceptive effects. Showed antiallodynic properties in neuropathy models. nih.gov
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) Formalin test (tonic pain), Oxaliplatin-induced neuropathic pain Significant analgesic effect in the formalin test. Effectively alleviated allodynia in the neuropathy model. mdpi.com
1,8-Naphthalimide and 1,4,5,8-Naphthalenediimide derivatives Acetic acid-induced abdominal constrictions Produced significant inhibition of abdominal constrictions. nih.gov

Hypolipidemic Activity

Derivatives of the succinimide and related cyclic imide structures have demonstrated notable hypolipidemic activity, suggesting a potential role in managing dyslipidemia. These compounds have been shown to lower serum cholesterol and triglyceride levels in rodent models.

A study on N-pyridinyl- and N-quinolinyl-ethyl substituted succinimide derivatives revealed significant hypolipidemic activity. nih.gov When administered to rodents at a dose of 20 mg/kg, these compounds effectively lowered both serum cholesterol and triglyceride levels. nih.gov The introduction of pyridinyl, quinolinyl, and tetrahydro-2-quinolinyl substitutions was found to enhance the hypolipidemic activity of the succinimide derivatives. nih.gov Phthalimide (B116566) derivatives have also been explored for this effect. nih.govresearchgate.net While some N-quinolinylethylphthalimide derivatives were less active than phthalimide itself in lowering total cholesterol and triglycerides, they did lead to significant increases in HDL cholesterol and decreases in LDL cholesterol levels after 14 days of administration. nih.gov

Furthermore, a series of 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as cholesterol absorption inhibitors. nih.gov One of the most active compounds in this series, compound 20 , exhibited stronger in vitro cholesterol absorption activity than the standard drug ezetimibe (B1671841). nih.gov This compound was also found to inhibit lipid accumulation in macrophages and reduce the secretion of inflammatory markers, suggesting a dual benefit in the context of atherosclerosis. nih.gov The antioxidant properties of succinimide derivatives may also contribute to their lipid-lowering effects, as lipid peroxidation is a major cause of increased triglycerides. mdpi.com

Hypolipidemic Effects of Succinimide and Pyrrole-2,5-dione Analogs

Compound Class Key Findings Reference
N-Pyridinyl- and N-quinolinyl-ethyl substituted succinimides Lowered serum cholesterol and triglyceride levels in rodents at 20 mg/kg. nih.gov
N-Quinolinylethylphthalimide derivatives Increased HDL cholesterol and lowered LDL cholesterol levels. nih.gov
1H-Pyrrole-2,5-dione derivatives (e.g., Compound 20) Acted as cholesterol absorption inhibitors, with activity stronger than ezetimibe in vitro. Inhibited lipid accumulation in macrophages. nih.gov

Hypotensive Activity

Research into the cardiovascular effects of compounds related to this compound has uncovered hypotensive properties in some analogs. While direct studies on the hypotensive effects of this compound are limited, investigations into structurally similar pyrrolidin-2-one derivatives have provided evidence of blood pressure-lowering capabilities.

Specifically, two novel pyrrolidin-2-one derivatives, S-61 and S-73 , have been shown to decrease blood pressure in normotensive rats. nih.govnih.gov The administration of S-61 at a dose of 0.5 mg/kg resulted in a significant decrease in systolic blood pressure. nih.gov S-73, at a dose of 1 mg/kg, decreased both systolic and diastolic blood pressure. nih.gov The hypotensive effects of these compounds were not observed when co-administered with methoxamine, which suggests that their mechanism of action involves α1-adrenolytic properties. nih.govnih.govresearchgate.net These findings indicate that while lower doses of these compounds could be beneficial for cardiac arrhythmias, higher doses might be useful for patients with both arrhythmia and hypertension. nih.gov

Hypotensive Effects of Pyrrolidin-2-one Analogs

Compound Dose Effect on Blood Pressure Proposed Mechanism Reference
S-61 0.5 mg/kg Decreased systolic blood pressure by 12.3-14.0%. α1-adrenolytic properties nih.gov
S-73 1 mg/kg Decreased systolic blood pressure by 11.6-22.4%. Decreased diastolic blood pressure by 16.8-18.8%. α1-adrenolytic properties nih.gov

Structure Activity Relationship Sar and Computational Studies of 1 3 Hydroxyphenyl Pyrrolidine 2,5 Dione Derivatives

Elucidation of Key Pharmacophores and Structural Features Governing Bioactivity

The bioactivity of 1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione derivatives is governed by specific structural features that constitute the pharmacophore, which is the essential three-dimensional arrangement of atoms or functional groups responsible for a biological effect.

The core pharmacophoric element for many derivatives is the pyrrolidine-2,5-dione ring, also known as a succinimide (B58015) ring. nih.govnih.gov This five-membered nitrogen heterocycle is a well-established scaffold in medicinal chemistry, particularly for compounds targeting the central nervous system. nih.govunipa.it Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of the pharmacophore space, which is crucial for specific interactions with biological targets. nih.govunipa.it

Key structural components that determine the bioactivity of these derivatives include:

The Pyrrolidine-2,5-dione Nucleus : This central ring is a critical feature, recognized as a valuable scaffold for anticonvulsant agents. nih.gov

The N-Substituent : The group attached to the nitrogen atom of the pyrrolidine (B122466) ring significantly influences the compound's properties. In the parent compound, this is a 3-hydroxyphenyl group. Modifications at this position are a key strategy in drug design.

Substitution at the C3-Position : The carbon at the 3-position of the pyrrolidine-2,5-dione ring is a common site for modification, and substituents here strongly influence pharmacological activity. nih.gov

Linker Moieties : In many hybrid derivatives, an alkyl or acetamide (B32628) linker connects the core scaffold to another pharmacologically active fragment, such as an arylpiperazine group, to create multifunctional ligands with enhanced or broader activity. nih.govnih.gov

Researchers have successfully created hybrid anticonvulsants by integrating the pyrrolidine-2,5-dione frame with structural fragments of clinically used antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide. nih.gov This approach underscores the foundational role of the pyrrolidine-2,5-dione moiety as a pharmacophore. Beyond epilepsy, this scaffold has also been utilized in the structure-based design of novel inhibitors for targets like Tumor Necrosis Factor-alpha (TNF-α). nih.govsemanticscholar.org

Impact of Substituent Modifications on Pharmacological Potency and Selectivity

The potency and selectivity of this compound derivatives can be finely tuned by strategic modifications of substituents at various positions on the molecular scaffold. SAR studies have provided clear guidelines on how different functional groups impact the desired pharmacological effects. nih.govnih.gov

Substitutions on the Pyrrolidine-2,5-dione Ring (C3-Position): The substituent at the C3-position has a profound effect on anticonvulsant activity. nih.gov

Alkyl and Aryl Groups : Studies have shown that 3-benzhydryl and 3-isopropyl derivatives exhibit favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test, a model for absence seizures. nih.gov In contrast, smaller groups like 3-methyl or an unsubstituted C3-position lead to higher activity in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures. nih.gov

Non-aromatic vs. Aromatic Groups : The presence of a non-aromatic group, such as a sec-butyl substituent, at the C3-position has been shown to positively influence anticonvulsant activity. nih.gov

Electron-withdrawing Groups : The introduction of a phenyl ring with electron-withdrawing atoms, like chlorine, at the C3-position has been explored for generating potent anticonvulsant agents. mdpi.com

Substitutions on the N-Arylpiperazine Moiety (in Hybrid Compounds): For hybrid molecules where the pyrrolidine-2,5-dione is linked to an arylpiperazine fragment, the substitution pattern on the piperazine's phenyl ring is critical.

Trifluoromethyl (CF₃), trifluoromethoxy (OCF₃), and trifluoromethylthio (SCF₃) groups on the phenylpiperazine ring are considered favorable for antiseizure activity. nih.govmdpi.com

Specifically, a 3-trifluoromethylphenylpiperazine fragment often enhances anticonvulsant effects. nih.gov

Dichlorinated phenylpiperazines, particularly with a 3,4-dichloro substitution pattern, have demonstrated activity in both MES and scPTZ seizure models. nih.gov

The following table summarizes the observed impact of various substituents on the anticonvulsant activity of pyrrolidine-2,5-dione derivatives.

Position of SubstitutionSubstituent TypeObserved Impact on Anticonvulsant ActivityReference(s)
C3 of Pyrrolidine Ring Benzhydryl, IsopropylFavorable protection in the scPTZ test. nih.gov
Methyl, UnsubstitutedMore active in the MES test. nih.gov
sec-Butyl (non-aromatic)Positively affects anticonvulsant activity. nih.gov
ChlorophenylPotent activity observed. mdpi.com
N-Arylpiperazine Ring 3-Trifluoromethyl (CF₃)Positively affects anticonvulsant activity. nih.gov
3,4-DichloroActive in both MES and scPTZ tests. nih.gov
Linker AcetamideMay extend the spectrum of anticonvulsant activity. nih.gov

In Silico Approaches for Quantitative and Qualitative Structure-Activity Relationship Analysis

In silico methods are crucial for modern drug discovery, providing predictive models that guide the synthesis of new compounds and offer insights into their mechanism of action.

QSAR is a computational technique that correlates the chemical structure of compounds with their biological activity. researchgate.net For pyrrolidine-2,5-dione derivatives and related structures, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govmdpi.com

These models generate a statistical relationship between the biological activity of a series of compounds and their 3D properties, such as steric, electrostatic, and hydrophobic fields. nih.gov The output often includes contour maps that visually represent regions where specific properties are favorable or unfavorable for activity. nih.gov For instance, a CoMFA model for pyrrolidine-based inhibitors might reveal that a bulky, electropositive group in a particular region enhances binding affinity. Studies on various pyrrolidine derivatives have successfully generated predictive models with high correlation coefficients (r²) and cross-validated coefficients (q²), demonstrating their reliability. nih.gov

QSAR Model TypeKey ParametersApplication ExampleReference(s)
CoMFA Steric and Electrostatic FieldsPredicting activity of 1,3,4-trisubstituted pyrrolidine-based CCR5 inhibitors. nih.gov
CoMSIA Steric, Electrostatic, Hydrophobic, H-bond FieldsBuilding predictive models for pteridinone PLK1 inhibitors. mdpi.com
2D-QSAR Topological and Physicochemical DescriptorsModeling antimicrobial activity of thiazolidine-2,4-dione derivatives. jmaterenvironsci.com

The design of novel this compound derivatives often follows one of two major computational strategies:

Ligand-Based Drug Design : This approach is employed when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the information from a set of molecules (ligands) known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model or a QSAR equation can be developed. nih.gov The creation of hybrid molecules, which combine the pyrrolidine-2,5-dione scaffold with fragments from other known active drugs, is a classic example of a ligand-based strategy. nih.govmdpi.com

Structure-Based Drug Design : When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), this method can be used. nih.gov It involves analyzing the binding site of the target and designing ligands that fit geometrically and interact favorably with the amino acid residues in the pocket. semanticscholar.org This strategy has been successfully applied to develop pyrrolidine-2,5-dione derivatives as potent and selective inhibitors of enzymes like TNF-α. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the molecular basis of a drug's action by profiling the interactions between the ligand and the active site.

For derivatives of this compound, docking studies can elucidate how they bind to their respective targets, such as neuronal ion channels or enzymes. For example, binding assays have suggested that the anticonvulsant effect of some derivatives is mediated through interactions with voltage-sensitive sodium and calcium channels. nih.govmdpi.commdpi.com Molecular docking can visualize these interactions, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic contacts with the ligand. nih.gov

In the context of designing TNF-α inhibitors, docking was used to screen a library of pyrrolidine-2,5-dione derivatives to identify compounds with the highest predicted binding affinity, guiding their subsequent synthesis and testing. nih.gov These studies provide a rational framework for optimizing lead compounds to enhance their potency and selectivity.

Potential TargetKey Interaction TypesSignificanceReference(s)
Voltage-Gated Sodium Channels Hydrophobic interactions, H-bondsPlausible mechanism for anticonvulsant activity. mdpi.commdpi.com
L-type Calcium Channels Electrostatic contacts, H-bondsContributes to anticonvulsant and antinociceptive effects. nih.govmdpi.com
TNF-α H-bonds, π-π stackingInhibition of pro-inflammatory cytokine for autoimmune diseases. nih.govresearchgate.net
Lysine-Specific Demethylase 1 (LSD1) H-bond with Asn535Anticancer potential by inhibiting epigenetic modulator. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and conformational changes of the ligand-protein complex over time, providing critical information about its stability and binding dynamics. researchgate.net

By simulating the behavior of the complex in a physiological environment, MD can validate docking poses and assess the stability of key interactions. nih.govijsrset.com Standard metrics analyzed during an MD simulation include:

Root Mean Square Fluctuation (RMSF) : Calculates the fluctuation of individual amino acid residues, highlighting flexible or rigid regions of the protein upon ligand binding. ijsrset.com

Radius of Gyration (Rg) : Indicates the compactness of the protein structure during the simulation. ijsrset.com

For novel heterocyclic drug candidates, MD simulations of 100 nanoseconds or more are commonly performed to confirm that the designed molecule remains stably bound in the target's active site, thus providing a higher degree of confidence in the proposed binding mode before undertaking costly synthesis. rsc.orgijsrset.com

Preclinical Pharmacokinetic and Toxicological Assessment of 1 3 Hydroxyphenyl Pyrrolidine 2,5 Dione

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In Vitro Metabolic Stability and Metabolite Identification

There is currently no publicly available data from in vitro studies determining the metabolic stability of 1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione in liver microsomes or other metabolic systems. Consequently, information regarding its intrinsic clearance and predicted metabolic fate is unknown. Furthermore, studies aimed at identifying the specific metabolites of this compound following incubation with metabolic enzymes, such as cytochrome P450s, have not been reported.

In Vivo Pharmacokinetic Profiling in Preclinical Species

Detailed in vivo pharmacokinetic studies of this compound in standard preclinical species, such as rats or mice, have not been published. As a result, key pharmacokinetic parameters including, but not limited to, bioavailability, plasma concentration-time profiles, volume of distribution, and clearance rates for this specific compound are not documented.

Prediction of Human Pharmacokinetics from Preclinical Data

Due to the absence of in vivo pharmacokinetic data from preclinical species, no predictions of the human pharmacokinetic profile of this compound can be made at this time. The process of allometric scaling or the use of physiologically based pharmacokinetic (PBPK) models requires initial data from animal studies to extrapolate to humans.

Early Toxicological Profiling and Safety Lead Optimization

Early toxicological assessment is vital to identify potential safety liabilities of a compound. For this compound, the available toxicological information is limited.

In Vitro Cytotoxicity and Genotoxicity Assays

While research has been conducted on the broader class of pyrrolidine-2,5-dione derivatives, specific data on the in vitro cytotoxicity of this compound against various cell lines is not available. Similarly, there are no published results from standard genotoxicity assays, such as the Ames test (bacterial reverse mutation assay) or chromosomal aberration tests, for this compound.

In Vivo Safety and Tolerability Studies for Preclinical Development

Information regarding the in vivo safety and tolerability of this compound from studies in preclinical models is not present in the available literature. Therefore, no data on acute toxicity or the maximum tolerated dose (MTD) has been established for this specific chemical entity.

Identification of Off-Target Effects and Potential Toxicological Liabilities.

The preclinical safety assessment of novel chemical entities is crucial for identifying potential on-target and off-target toxicities. For the compound this compound, a comprehensive evaluation of its potential off-target effects and toxicological liabilities is necessary. While specific experimental data on this particular compound is limited in the public domain, an assessment can be inferred from the toxicological profiles of structurally related compounds, specifically the N-arylsuccinimide class.

Studies on N-arylsuccinimides have highlighted the potential for both nephrotoxicity and hepatotoxicity. sci-hub.senih.govtandfonline.com The parent compound of this series, N-phenylsuccinimide (NPS), demonstrated minimal renal effects in studies with Fischer 344 rats. sci-hub.se However, derivatives with increased aromaticity, such as N-(1-naphthyl)succinimide (NNS) and N-(9-anthracenyl)succinimide (9-NAS), have been shown to be hepatotoxic, causing damage most pronounced near the central vein regions of the liver lobule. sci-hub.se This pattern of damage suggests that the hepatotoxicity may be mediated by one or more metabolites formed by cytochrome P-450 enzymes, which are present in high concentrations in this region of the liver. sci-hub.se

Furthermore, some N-arylsuccinimides and related compounds have been associated with nephrotoxicity, characterized by polyuric renal failure in acute studies and chronic interstitial nephritis in long-term studies. nih.govtandfonline.com For instance, N-(3,5-dichlorophenyl)succinimide (NDPS) is a known nephrotoxin. While substitutions on the phenyl ring of N-phenylsuccinimide can enhance nephrotoxic potential, this is not always a predictable relationship for all structural analogues. nih.gov

Given that this compound contains both a phenyl ring and a succinimide (B58015) moiety, there is a theoretical risk for both hepatotoxicity and nephrotoxicity. The presence of the hydroxyl group on the phenyl ring may influence its metabolic profile and subsequent toxicity. It is plausible that the compound could undergo metabolic activation, potentially leading to reactive metabolites that could contribute to cellular damage.

In the absence of direct screening data for this compound against a panel of off-target proteins, a broad in vitro safety pharmacology profiling would be essential. europeanpharmaceuticalreview.com Such profiling typically includes assays for a range of G-protein coupled receptors (GPCRs), ion channels (including the hERG channel to assess proarrhythmic risk), transporters, and enzymes to identify any unintended pharmacological activity that could lead to adverse effects. europeanpharmaceuticalreview.comnih.gov For example, some succinimide derivatives have been investigated for their effects on various biological targets, including acetylcholinesterase and tyrosinase, suggesting the potential for this chemical scaffold to interact with a range of proteins. mdpi.comrsc.org

In Silico Toxicological Predictions

Computational, or in silico, models are valuable tools in early drug discovery for predicting potential toxicological liabilities. nih.govresearchgate.net These models can assess the likelihood of a compound to cause various toxicities, such as genotoxicity, carcinogenicity, and organ-specific toxicities. For this compound, in silico predictions could provide initial alerts for potential safety issues, guiding further experimental testing. However, no specific in silico ADME-Tox predictions for this compound are currently available in public databases.

Table 1: Potential Toxicological Liabilities of this compound Based on Structural Class

Potential LiabilityBasis of ConcernReferences
Hepatotoxicity Observed with N-arylsuccinimide derivatives with increased aromaticity, potentially via metabolic activation. sci-hub.se
Nephrotoxicity A known toxicity of some C- and N-arylsuccinimide derivatives. nih.govtandfonline.com
Off-target Pharmacology The succinimide scaffold has shown activity against various enzymes and receptors in other derivatives. mdpi.comrsc.org

Drug Developability Assessment and Risk Mitigation Strategies.

A drug developability assessment evaluates the physicochemical and biopharmaceutical properties of a compound to determine its suitability for formulation and clinical development. For this compound, key developability aspects to consider include its solubility, stability, and potential for forming reactive metabolites.

Physicochemical Properties and Formulation Challenges

Metabolic Stability and Reactive Metabolites

A significant risk in drug development is the formation of chemically reactive metabolites, which can lead to idiosyncratic adverse drug reactions. nih.gov The N-arylsuccinimide structure, as seen in this compound, raises concerns about metabolic stability and the potential for bioactivation. The phenyl ring can be a site for oxidative metabolism by cytochrome P450 enzymes, which could lead to the formation of reactive intermediates. sci-hub.se

Risk Mitigation Strategies

To address these potential developability risks, several mitigation strategies can be employed during preclinical development:

Structural Modification: If early studies indicate poor solubility or significant formation of reactive metabolites, medicinal chemistry efforts can be directed towards modifying the structure of the compound. This could involve altering substituents on the phenyl ring or modifying the succinimide core to improve physicochemical properties and metabolic stability.

Formulation Enhancement: For compounds with solubility challenges, various formulation strategies can be explored. These may include the use of solubility-enhancing excipients, amorphous solid dispersions, or lipid-based formulations to improve dissolution and oral absorption.

Table 2: Drug Developability Assessment and Risk Mitigation for this compound

Developability ParameterPotential RiskMitigation StrategyReferences
Aqueous Solubility The balance of polar and non-polar groups may lead to suboptimal solubility, impacting oral absorption.Salt formation, use of co-solvents, amorphous dispersions, particle size reduction.-
Metabolic Stability Potential for rapid metabolism, particularly at the phenyl ring, leading to low systemic exposure.Structural modifications to block metabolic hot-spots. sci-hub.se
Reactive Metabolites Formation of reactive intermediates from the N-arylsuccinimide moiety, posing a risk for toxicity.Detailed metabolic profiling to identify and quantify reactive metabolites; structural modifications to alter metabolic pathways. nih.gov
Chemical Stability The succinimide ring can be susceptible to hydrolysis, especially under non-neutral pH conditions.Formulation at an optimal pH; use of solid dosage forms to minimize degradation in the presence of moisture. acs.org

Assessment of Drug-Drug Interaction Potential.

The potential for a new drug candidate to interact with co-administered medications is a critical aspect of its safety evaluation. For this compound, the assessment of drug-drug interaction (DDI) potential should focus on its effects on major drug-metabolizing enzymes and drug transporters.

In Vitro Cytochrome P450 Inhibition and Induction

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Inhibition or induction of these enzymes by a new chemical entity can lead to clinically significant DDIs. Given that this compound is a phenolic compound, there is a potential for it to interact with CYP enzymes.

CYP Inhibition: An in vitro CYP inhibition assay using human liver microsomes is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). evotec.comnih.govfda.gov If a compound shows significant inhibition of a particular CYP isoform at clinically relevant concentrations, further investigation into the mechanism of inhibition (e.g., reversible vs. time-dependent inhibition) is warranted.

CYP Induction: Compounds can also induce the expression of CYP enzymes, leading to increased metabolism of co-administered drugs and potential loss of efficacy. The potential for this compound to act as an inducer of CYP enzymes would typically be evaluated using primary human hepatocytes.

Although specific data for this compound are not available, studies on other phenolic compounds have shown that they can inhibit certain CYP isoforms. nih.gov

Interaction with Drug Transporters

Drug transporters, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs), play a crucial role in the absorption, distribution, and excretion of many drugs. fda.gov Inhibition of these transporters can lead to increased systemic exposure and potential toxicity of co-administered drugs that are substrates of these transporters. nih.gov Conversely, induction of transporters can decrease the systemic exposure of substrate drugs. europeanpharmaceuticalreview.com

The potential for this compound to inhibit or induce key drug transporters should be evaluated using appropriate in vitro systems, such as membrane vesicle assays or cell-based transporter assays. fda.gov

Table 3: Framework for Assessing Drug-Drug Interaction Potential of this compound

Interaction PathwayAssessment MethodPotential OutcomeReferences
CYP450 Inhibition In vitro incubation with human liver microsomes and specific probe substrates for each major CYP isoform to determine IC50 values.Identification of which, if any, CYP enzymes are inhibited and the potency of inhibition. evotec.comnih.govfda.gov
CYP450 Induction In vitro incubation with primary human hepatocytes to measure changes in CYP enzyme mRNA and activity levels.Determination of whether the compound induces the expression of key metabolic enzymes. fda.gov
Transporter Interaction (e.g., P-gp, BCRP) In vitro assays using membrane vesicles or transfected cell lines to assess inhibition or substrate potential.Identification of interactions with key uptake and efflux transporters that could affect drug disposition. fda.gov

Advanced Computational and Data Driven Approaches in the Research of 1 3 Hydroxyphenyl Pyrrolidine 2,5 Dione

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In the early stages of drug development, the prediction of a compound's ADMET properties is crucial for identifying candidates with a higher probability of success in clinical trials. In silico ADMET prediction utilizes a range of computational models to estimate these properties based on the chemical structure of a molecule. For 1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione, a variety of parameters would be assessed using specialized software and web-based platforms.

These predictive models are built on large datasets of experimentally determined properties of diverse chemical structures. By identifying quantitative structure-property relationships (QSPR), these tools can forecast the likely ADMET profile of a new chemical entity. For instance, studies on other succinimide (B58015) derivatives have demonstrated good correlation between in silico predicted properties and experimentally determined values for lipophilicity, permeability, and solubility. bohrium.comnih.gov Such analyses would be instrumental in the early-stage assessment of this compound.

Illustrative In Silico ADMET Profile for a Hypothetical Compound:

ADMET PropertyPredicted ValueSignificance
Absorption
Human Intestinal AbsorptionHighIndicates good potential for oral bioavailability.
Caco-2 PermeabilityModerateSuggests the ability to cross the intestinal epithelial barrier.
Distribution
Blood-Brain Barrier (BBB) PermeationLowSuggests limited potential for central nervous system side effects.
Plasma Protein BindingHighCan influence the free fraction of the drug available for therapeutic action.
Metabolism
Cytochrome P450 2D6 InhibitionNon-inhibitorReduced risk of drug-drug interactions with other medications metabolized by this enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoProvides insight into the likely pathway of elimination from the body.
Toxicity
AMES MutagenicityNon-mutagenicPredicts a lower likelihood of causing DNA mutations.
hERG InhibitionLow riskReduced potential for cardiotoxicity.

Applications of Artificial Intelligence and Machine Learning in Lead Optimization and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) have emerged as transformative technologies in the pharmaceutical sciences. mdpi.com These approaches can analyze vast and complex datasets to identify subtle patterns that are not apparent through traditional analysis. In the context of this compound, AI and ML could be applied in several ways for lead optimization and discovery.

Should this compound be identified as a "hit" in a screening campaign, ML models could be trained on its structural features and biological activity data, along with data from related analogs. These models can then predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. This data-driven approach accelerates the design-make-test-analyze cycle. Generative AI models can even design entirely new molecules with predicted high activity and favorable ADMET properties, using the core scaffold of this compound as a starting point.

Cheminformatics and Virtual Screening for Novel Analog Discovery

Cheminformatics provides the tools to manage, analyze, and model chemical information. For this compound, cheminformatics techniques would be central to the discovery of novel analogs with potentially improved properties. Virtual screening is a key application of cheminformatics, allowing for the rapid computational assessment of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target.

The process would begin with the three-dimensional structure of this compound. This structure can then be used as a query in a virtual screen of compound databases. Similarity searching, based on 2D or 3D structural similarity, can identify commercially available or synthetically accessible analogs. Alternatively, if a biological target is known, structure-based virtual screening (e.g., molecular docking) can be employed to "dock" virtual compounds into the target's binding site and predict their binding affinity. This approach helps to prioritize which analogs of this compound should be synthesized or acquired for experimental testing.

Computational Toxicology and Predictive Safety Assessment

Predicting potential toxicity early in the drug discovery process is essential to avoid late-stage failures. Computational toxicology employs a variety of in silico methods to predict the potential for a compound to cause adverse effects. For this compound, these methods would involve the use of (Q)SAR models and expert systems that have been trained on extensive toxicological databases.

These models can predict a range of toxicological endpoints, such as carcinogenicity, genotoxicity, hepatotoxicity, and cardiotoxicity, by identifying structural alerts or fragments within the molecule that are associated with known toxicities. For instance, studies on other novel succinimide derivatives have utilized computational toxicology to predict toxicity, with findings suggesting that the compounds were likely safe. bohrium.comnih.gov A similar assessment for this compound would be a critical step in its preclinical safety evaluation.

Illustrative Computational Toxicology Predictions for a Hypothetical Compound:

Toxicological EndpointPredictionConfidence Level
Carcinogenicity (FDA/CDER)NegativeModerate
Genotoxicity (in vitro)NegativeHigh
Hepatotoxicity (DILI)Low riskModerate
Skin SensitizationLow riskHigh

By leveraging these advanced computational and data-driven approaches, researchers can build a comprehensive profile of this compound, enabling more informed decisions in the pursuit of new therapeutic agents.

Future Perspectives and Research Challenges for 1 3 Hydroxyphenyl Pyrrolidine 2,5 Dione As a Therapeutic Candidate

Advancements in Target Identification and Validation Methodologies

A crucial first step for any potential therapeutic agent is the identification and validation of its biological target(s). itmedicalteam.pl The development of effective drugs is critically dependent on confirming a target's role in a disease pathway and its "druggability". itmedicalteam.pldanaher.com For 1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione, a compound without a well-defined mechanism of action, modern target identification strategies would be essential.

Traditional methods are now being enhanced by innovative technologies that have revolutionized drug discovery. itmedicalteam.pl High-throughput screening (HTS) can rapidly test a compound against large libraries of potential targets. liveonbiolabs.com Furthermore, the integration of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—provides a comprehensive view of molecular changes associated with a disease, facilitating the discovery of novel targets. liveonbiolabs.comnih.gov

Key methodologies that could be applied to elucidate the targets of this compound include:

Chemical Proteomics: This approach uses chemical probes, potentially derived from the compound itself, to "fish" for and identify binding proteins from cell lysates, which are then identified using mass spectrometry. danaher.com

Genetic and Genomic Approaches: Techniques like CRISPR-Cas9 gene editing can be used to perform large-scale screens to identify genes that modify sensitivity to the compound, thereby pointing to potential targets or pathways. itmedicalteam.pltechnologynetworks.com

Computational and In Silico Methods: Artificial intelligence (AI) and machine learning algorithms can analyze vast biological datasets to predict potential drug-target interactions, assess druggability, and uncover relationships within biological networks. danaher.comnih.gov These tools can simulate interactions and prioritize experimental validation, streamlining the discovery process. liveonbiolabs.com

Once a potential target is identified, validation is crucial to confirm its role in the disease and its suitability for therapeutic modulation. danaher.com This involves a range of experiments, from in vitro biochemical and cell-based assays to the use of genetic manipulation and animal models to establish a causal link between the target and the disease phenotype. itmedicalteam.pl For instance, if this compound were hypothesized to inhibit an enzyme like Tumor Necrosis Factor-α (TNF-α), a known target for other succinimide (B58015) derivatives, validation would involve assays to confirm direct binding and inhibition of the TNF-α signaling pathway. nih.gov

Table 1: Modern Target Identification and Validation Methodologies

Methodology Description Application for this compound
High-Throughput Screening (HTS) Rapid, automated testing of a compound against thousands of potential targets. liveonbiolabs.com Initial screening to identify potential biological targets or pathways affected by the compound.
Omics Integration Analysis of genomics, proteomics, and metabolomics data to find molecular signatures of disease. liveonbiolabs.com Identifying novel therapeutic targets in specific diseases for which the compound could be effective.
Chemical Proteomics Use of chemical probes to isolate and identify protein binding partners. danaher.com Directly identifying the proteins that this compound interacts with in a biological system.
CRISPR-Cas9 Screening Genetic screening to identify genes that influence cellular response to a compound. itmedicalteam.pltechnologynetworks.com Uncovering the genetic basis of the compound's mechanism of action and potential resistance mechanisms.
Artificial Intelligence (AI) / Machine Learning Computational analysis of large datasets to predict drug-target interactions and biological activity. nih.gov Predicting likely targets based on the compound's structure and comparing it to known drugs, guiding experimental work.

Innovations in Preclinical Model Systems (e.g., Organ-on-a-chip technologies)

A significant hurdle in drug development is the poor predictive power of traditional preclinical models, such as 2D cell cultures and animal models, which often fail to replicate human physiology and disease complexity. pharmafeatures.comnih.gov This discrepancy is a major cause of clinical trial failures. nih.gov To address this, there has been a surge in the development of complex in vitro models (CIVMs) that more accurately mimic human biology. drugtargetreview.com

For a compound like this compound, these innovative systems would be invaluable for preclinical evaluation:

Organoids: These are self-organizing 3D cell cultures derived from stem cells that recapitulate the architecture and function of specific organs. harvard.edu They provide a more physiologically relevant context to study drug efficacy and toxicity compared to monolayer cultures. nih.gov

Organs-on-a-chip (OOCs): These microfluidic devices contain living human cells in continuously perfused micro-chambers, simulating the functions of a human organ. nih.govmdpi.com OOCs can model tissue-tissue interfaces, mechanical forces, and vascular flow, offering a dynamic environment for drug testing. pharmafeatures.comnih.gov For example, a Liver-Chip could be used to study the metabolism of this compound and predict potential drug-induced liver injury with greater accuracy than animal models. drugtargetreview.comharvard.edu Multi-organ "human-on-a-chip" systems can even model the systemic effects of a drug and its metabolites across interconnected organ systems. mdpi.com

The FDA Modernization Act 2.0 now allows for alternatives to animal testing, highlighting the regulatory acceptance and importance of these advanced models. nih.gov Utilizing these technologies would allow researchers to gain more human-relevant insights into the pharmacodynamics and pharmacokinetics of this compound early in the development process, potentially reducing attrition rates in later clinical stages. harvard.edu

Table 2: Comparison of Preclinical Model Systems

Model System Advantages Limitations Relevance for this compound
2D Cell Culture High-throughput, low cost, simple. pharmafeatures.com Lacks physiological relevance, genetic instability. pharmafeatures.com Initial high-throughput screening for bioactivity.
Animal Models Provides systemic in vivo data. pharmafeatures.com Poorly predictive of human response, ethical concerns. nih.gov In vivo efficacy and safety studies, if required, following robust in vitro data.
Organoids 3D structure, organ-specific function, human-derived. harvard.edu Lack of vascularization, limited long-term functionality. harvard.edu Testing efficacy in a more complex, organ-like environment (e.g., tumor organoids).
Organs-on-a-Chip (OOCs) Mimics human organ function, includes mechanical cues, potential for multi-organ systems. pharmafeatures.comnih.gov Technically complex, can be costly. harvard.edu Assessing human-relevant metabolism, efficacy, and toxicity in single- or multi-organ systems.

Strategies for Bridging Preclinical and Clinical Translational Research

The transition from promising preclinical data to successful clinical trials—often called the "valley of death" in drug development—is a critical bottleneck. pharmafeatures.comacmedsci.ac.uk Translational research aims to bridge this gap by integrating basic science with clinical needs from the very beginning of a project. pharmafeatures.com For a new candidate like this compound, a robust translational strategy would be paramount.

Key strategies include:

Biomarker-Driven Development: Biomarkers are measurable indicators of a biological state or condition. nih.gov Identifying and validating biomarkers early in development can help in patient selection, monitoring drug response, and providing proof of mechanism in clinical trials. precisionformedicine.com For example, if the compound targets a specific protein, an assay to measure the inhibition of that protein in patients could serve as a pharmacodynamic biomarker.

Reverse Translation: This approach uses data and observations from human clinical studies to generate new hypotheses that are then tested in preclinical models. pharmafeatures.com For instance, if clinical data reveals an unexpected effect of a related drug, this insight can guide the exploration of this compound for new indications in the lab.

Quantitative Systems Pharmacology (QSP): QSP models integrate data from various sources to simulate how a drug affects biological systems and predict its clinical outcomes. harvard.edunih.gov This can help in optimizing clinical trial design and predicting drug effects in virtual patient populations.

Interdisciplinary Collaboration: Effective translation requires close collaboration between basic scientists, clinicians, pharmacologists, bioinformaticians, and regulatory experts to ensure that research is clinically relevant and that development pathways are efficient. acmedsci.ac.uknih.gov

By embedding these strategies into the development plan for this compound, researchers can increase the probability of success by ensuring that the preclinical evidence robustly supports the design of early-phase clinical trials. acmedsci.ac.ukprecisionformedicine.com

Addressing Enduring Challenges in Novel Drug Compound Research and Development

The development of any new drug, including this compound, faces a set of enduring challenges that contribute to the high cost and low success rate of pharmaceutical R&D. nih.govresearchgate.net

Major challenges include:

High Cost and Long Timelines: Bringing a new drug to market is an expensive and lengthy process, often taking over a decade. researchgate.net

Predictive Validity of Models: As discussed, the failure of preclinical models to accurately predict human safety and efficacy is a primary cause of late-stage failures. nih.gov

Patient Heterogeneity: Diseases can manifest differently among individuals, making it difficult for a "one-size-fits-all" drug to be effective in a broad population. nih.gov This necessitates larger and more complex clinical trials.

Complexity of New Modalities: While not a traditional small molecule, the principles apply. New therapeutic modalities like cell and gene therapies present unique challenges in manufacturing, delivery, and safety assessment. cn-bio.com For small molecules like pyrrolidine-2,5-diones, challenges can include poor solubility or off-target effects. researchgate.netresearchgate.net

Strategies to mitigate these challenges involve the adoption of innovative technologies. AI and machine learning can accelerate target identification and drug design. nih.govresearchgate.net Advanced preclinical models like organs-on-a-chip can improve the prediction of human outcomes. nih.gov Furthermore, a focus on precision medicine, using biomarkers to stratify patient populations, can help in designing more efficient clinical trials targeted at individuals most likely to benefit. precisionformedicine.com

Potential for Combination Therapies and Synergistic Biological Effects

In many complex diseases, such as cancer or chronic infections, targeting a single pathway is often insufficient due to biological redundancy or the development of resistance. Combination therapy, the use of two or more drugs, has become a standard of care in many therapeutic areas. nih.gov This approach can enhance efficacy, reduce the dose of individual agents, and overcome resistance mechanisms.

The potential for this compound in combination therapies would depend on its mechanism of action. For instance:

If it were found to be an inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1), a target for some related compounds, it could be combined with checkpoint inhibitors in cancer immunotherapy to enhance the anti-tumor immune response. google.com

If it possessed anti-inflammatory properties, perhaps through TNF-α inhibition, it could be combined with other immunomodulatory drugs to treat autoimmune diseases more effectively. nih.gov

As an anticonvulsant, a known activity of the broader pyrrolidine-2,5-dione class, it could be used with other antiepileptic drugs that have different mechanisms of action to improve seizure control in refractory patients. nih.govmdpi.com

Exploring synergistic effects through preclinical screening, using checkerboard assays in cell culture or in advanced models, would be a critical step in identifying promising combination strategies for future clinical investigation.

Exploration of Emerging Therapeutic Areas and Unmet Medical Needs

The pyrrolidine-2,5-dione scaffold is a versatile structure present in numerous biologically active compounds, suggesting that this compound could have potential across various therapeutic areas. frontiersin.orgunipa.it Research into derivatives has revealed a wide range of pharmacological activities, pointing to potential applications for this specific compound.

Therapeutic areas of interest based on the activities of related compounds include:

Neurological and Psychiatric Disorders: The succinimide ring is the core structure of ethosuximide, an established antiepileptic drug. nih.gov Recent studies on other derivatives have shown potent anticonvulsant and antinociceptive (pain-relieving) properties, making epilepsy and neuropathic pain key areas for investigation. nih.govmdpi.comnih.gov

Autoimmune Diseases and Inflammation: The discovery of pyrrolidine-2,5-dione derivatives as inhibitors of TNF-α, a key cytokine in inflammatory diseases, suggests a potential role in treating conditions like rheumatoid arthritis and psoriatic arthritis. nih.gov

Oncology: The enzyme IDO1 is a key target in immuno-oncology as it helps tumors evade the immune system. google.com The identification of pyrrolidine-2,5-dione derivatives as IDO1 inhibitors opens up the possibility of developing this compound as a cancer immunotherapy agent. google.com

Infectious Diseases: Various nitrogen-containing heterocyclic compounds are being explored as antiviral agents, an area where new treatments are constantly needed. frontiersin.org

Investigating this compound in screening platforms relevant to these diseases could uncover novel therapeutic uses and address significant unmet medical needs. frontiersin.orgnih.gov

Q & A

Q. How to design SAR studies for pyrrolidine-2,5-dione-based bioactive compounds?

  • Answer : Prioritize substituents at the 3- and 4-positions for functionalization, as these modulate steric and electronic interactions with biological targets. For example, 4-iodophenyl derivatives serve as versatile intermediates for click chemistry-based SAR exploration .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione

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